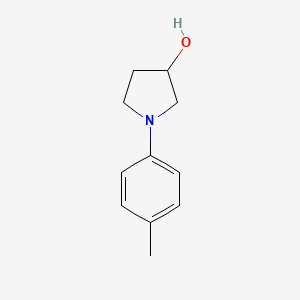

1-(4-Methylphenyl)pyrrolidin-3-ol

Description

Contextualization of Pyrrolidin-3-ol Scaffold in Contemporary Chemical Science

The pyrrolidin-3-ol scaffold is a privileged structural motif in modern chemical science, particularly within medicinal chemistry. acs.orgnih.gov This five-membered saturated heterocycle, featuring a hydroxyl group at the 3-position, provides a three-dimensional architecture that is highly attractive for the design of biologically active molecules. acs.org The stereochemistry of the hydroxyl group and the puckered nature of the pyrrolidine (B122466) ring allow for precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. acs.org The pyrrolidine ring itself is a common feature in numerous natural products and FDA-approved drugs, valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability. nih.gov

Significance of N-Aryl Substitution on Pyrrolidine Rings

The substitution of an aryl group on the nitrogen atom of a pyrrolidine ring, as seen in 1-(4-Methylphenyl)pyrrolidin-3-ol, is a key strategy in the development of new chemical entities. researchgate.net This N-aryl moiety can significantly influence the electronic properties, lipophilicity, and metabolic stability of the molecule. researchgate.net Furthermore, the aryl group can engage in various non-covalent interactions with biological macromolecules, such as pi-stacking and hydrophobic interactions, thereby modulating the binding affinity and selectivity of the compound for its target. ontosight.ai The specific nature and substitution pattern of the aryl ring can be systematically varied to fine-tune the pharmacological profile of the resulting derivatives. bibliotekanauki.pl

Historical Overview of Research on Related N-Substituted Pyrrolidines and Pyrrolidinols

The academic and industrial interest in N-substituted pyrrolidines and their hydroxylated derivatives (pyrrolidinols) has a rich history. Early research into compounds like triprolidine, a first-generation antihistamine, highlighted the therapeutic potential of molecules containing an N-substituted pyrrolidine ring linked to an aromatic system. google.com More recent investigations have expanded into a wide array of therapeutic areas. For instance, derivatives of 1-(4-aminophenyl)pyrrolidin-3-ylamine have been identified as potent antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1), with potential applications in the treatment of obesity. nih.gov Similarly, extensive research has been conducted on analogs of pyrovalerone, which feature a 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one structure and act as potent inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters. acs.orgnih.gov These studies underscore the versatility of the N-substituted pyrrolidine scaffold in generating compounds with diverse pharmacological activities.

Research Landscape and Potential Academic Utility of this compound

While dedicated studies on this compound are not extensively reported in publicly available literature, its structural features suggest significant potential for academic research. Based on the known activities of related compounds, this compound could serve as a valuable building block or lead compound in several areas of drug discovery.

The combination of the N-p-tolyl group and the pyrrolidin-3-ol core suggests that this compound could be explored for its activity as a modulator of neurotransmitter transporters or receptors, following the precedent set by pyrovalerone analogs. nih.gov The hydroxyl group provides a handle for further functionalization, allowing for the synthesis of a library of derivatives with potentially enhanced potency or selectivity.

Furthermore, the general interest in N-aryl pyrrolidine derivatives for applications in areas such as oncology and infectious diseases suggests that this compound could be a starting point for the development of novel therapeutic agents in these fields as well. mdpi.comresearchgate.net Its synthesis and characterization would provide valuable data for structure-activity relationship studies and contribute to a deeper understanding of the chemical space occupied by N-aryl pyrrolidinols. The compound is commercially available, which facilitates its use in screening campaigns and further chemical modifications. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)12-7-6-11(13)8-12/h2-5,11,13H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMIXUZLFWTAEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Methylphenyl Pyrrolidin 3 Ol and Its Analogs

Established Synthetic Pathways for Pyrrolidin-3-ol Derivatives

The formation of the core pyrrolidine-3-ol structure is a critical first step in many synthetic routes. Chemists have developed a robust toolkit for creating this five-membered nitrogen-containing ring.

Cyclization reactions are fundamental to forming the pyrrolidine (B122466) skeleton from acyclic precursors. sci-hub.se These reactions involve the formation of a carbon-nitrogen bond to close the ring.

One of the most powerful methods is the 1,3-dipolar cycloaddition , where an azomethine ylide reacts with an alkene to form the pyrrolidine ring in a stereospecific manner. sci-hub.setandfonline.com This approach is highly valued for its ability to control the stereochemistry of the resulting product. Asymmetric versions of this reaction, often employing chiral auxiliaries, can produce enantiomerically pure pyrrolidines. google.com

Intramolecular cyclization offers another direct route. This can be achieved through various means, including:

Reductive Amination: An intramolecular reaction between an amine and a ketone or aldehyde function within the same molecule, followed by reduction, can form the cyclic amine.

Intramolecular Nucleophilic Substitution: A common strategy involves an amino group attacking an alkyl halide within the same molecule to close the ring. For instance, the reaction of 1,4-dichloro-2-butanol (B1583527) with an amine can lead to the formation of a pyrrolidin-3-ol derivative.

Ring-Closing Metathesis (RCM): This method uses specific catalysts, such as Grubbs' catalyst, to form a double bond within the ring from a diallylamine (B93489) precursor, which is then reduced to the pyrrolidine. sci-hub.se

The table below summarizes some common cyclization strategies.

| Cyclization Method | Description | Key Reagents/Catalysts |

| 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide and an alkene. | Azomethine ylide precursors, alkene dipolarophiles. |

| Intramolecular Reductive Amination | Cyclization of an amino-ketone or amino-aldehyde. | Reducing agents (e.g., NaBH₃CN). |

| Intramolecular Nucleophilic Substitution | An internal amine displaces a leaving group (e.g., halide). | Base, suitable acyclic precursor with amine and leaving group. |

| Ring-Closing Metathesis | Formation of a cyclic alkene from a diene, followed by reduction. | Grubbs' catalyst, Hoveyda-Grubbs catalyst. |

Functional group interconversion (FGI) is the process of converting one functional group into another and is a cornerstone of organic synthesis. wikipedia.orgimperial.ac.uk In the context of pyrrolidin-3-ol synthesis, FGI is crucial for introducing the hydroxyl group at the C-3 position or for manipulating other parts of the molecule.

A prevalent strategy involves the reduction of a pyrrolidin-3-one precursor. The ketone at the C-3 position can be readily reduced to the corresponding secondary alcohol using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.netresearchgate.net This provides a straightforward entry to the pyrrolidin-3-ol scaffold. For example, acid-promoted hydrolysis of certain 2,5-dihydropyrroles can yield pyrrolidin-3-ones, which are then reduced to the desired 3-hydroxypyrrolidine derivatives. researchgate.net

Another important FGI strategy involves activating a hydroxyl group to facilitate its replacement. For instance, a hydroxyl group can be converted into a better leaving group, such as a mesylate or tosylate. This activated intermediate can then undergo nucleophilic substitution to introduce other desired functionalities into the pyrrolidine ring. This is particularly useful for creating a diverse library of analogs from a common pyrrolidin-3-ol intermediate.

Targeted Synthesis of 1-(4-Methylphenyl)pyrrolidin-3-ol

To synthesize the specific target molecule, this compound, strategies must be employed to attach the 4-methylphenyl (p-tolyl) group to the nitrogen atom of the pyrrolidine ring.

The Mannich reaction is a three-component condensation that joins an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. google.com While not a direct route to the final product, it serves as a powerful method for assembling key precursors. For instance, a Mannich reaction between 4-methylacetophenone, formaldehyde, and pyrrolidine is used to synthesize 4'-methyl-3-pyrrolidinopropiophenone. libretexts.org This intermediate contains both the p-tolyl group and a pyrrolidine-containing side chain, which can then be further elaborated to related target molecules. This demonstrates the utility of the Mannich reaction in forging the crucial carbon framework required for analogs of this compound.

The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring. sci-hub.se A plausible, though less commonly cited, strategy for this specific synthesis would involve a Friedel-Crafts acylation. In this hypothetical approach, toluene (B28343) (the 4-methylphenyl precursor) would react with a pyrrolidine-based electrophile, such as N-protected pyrrolidine-3-carbonyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

This would yield a ketone, specifically 1-(N-protected-pyrrolidin-3-yl)-1-(4-methylphenyl)methanone. The synthesis would then be completed by two subsequent steps: reduction of the ketone to the secondary alcohol and removal of the nitrogen protecting group, followed by N-arylation if the aryl group was not already on the nitrogen. This strategy highlights a modular approach where the key components are assembled sequentially.

Perhaps the most direct and versatile approach to this compound involves a nucleophilic addition of an organometallic reagent to a ketone precursor. The core of this strategy is the reaction of a p-tolyl organometallic species with a suitably N-protected pyrrolidin-3-one.

The key steps are:

Formation of the Nucleophile: A Grignard reagent (p-tolylmagnesium bromide) or an organolithium reagent (p-tolyllithium) is prepared from 4-bromotoluene (B49008) or 4-iodotoluene. These reagents act as a source of a nucleophilic p-tolyl carbanion. mmcmodinagar.ac.in

Nucleophilic Attack: The p-tolyl nucleophile attacks the electrophilic carbonyl carbon of an N-protected pyrrolidin-3-one. This addition reaction forms a magnesium or lithium alkoxide intermediate. mmcmodinagar.ac.in

Workup: A mild acidic workup protonates the alkoxide to yield the tertiary alcohol, this compound, after removal of the protecting group.

This sequence offers a highly convergent and efficient route to the target molecule and its analogs by simply varying the organometallic reagent and the ketone precursor.

Alternatively, a reduction sequence can follow a different type of addition. A Michael addition of p-toluidine (B81030) (4-methylaniline) to a suitable α,β-unsaturated ester, followed by cyclization and reduction of a carbonyl group, can also lead to the formation of the 1-aryl-pyrrolidin-3-ol skeleton.

Asymmetric and Stereoselective Synthesis of this compound

The synthesis of specific stereoisomers of substituted pyrrolidinols is a key challenge in organic chemistry. Asymmetric and stereoselective methods are employed to control the three-dimensional arrangement of atoms, ensuring the production of a single desired enantiomer or diastereomer.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a powerful strategy for inducing stereoselectivity. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

A prominent example involves the use of Oppolzer's camphorsultam, a well-established chiral auxiliary. acs.orgnih.gov This auxiliary can be employed in asymmetric 1,3-dipolar cycloaddition reactions to construct the pyrrolidine ring with a high degree of stereocontrol. acs.orgacs.org For instance, an N-glycylsultam derived from Oppolzer's camphorsultam can serve as the nitrogen-containing component in a [C+NC+CC] coupling reaction to generate highly functionalized and enantiomerically pure pyrrolidines. nih.govthieme-connect.comthieme-connect.com The rigidity and steric hindrance of the camphorsultam moiety effectively shield one face of the reactive intermediate, directing the incoming reactant to the opposite face and thus controlling the absolute stereochemistry of the newly formed chiral centers. nih.gov

Another approach utilizes chiral auxiliaries derived from natural products like (−)-8-aminomenthol. These auxiliaries can be used to form chiral perhydro-1,3-benzoxazines, which then act as scaffolds for diastereoselective radical cyclization reactions to yield five-membered lactams. These lactams are subsequently converted into enantiopure 3,4-disubstituted pyrrolidines. acs.org

Table 1: Chiral Auxiliaries in Pyrrolidine Synthesis

| Chiral Auxiliary | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Oppolzer's Camphorsultam | 1,3-Dipolar Cycloaddition | Directs absolute facial selectivity of the cycloaddition. nih.gov | acs.org, nih.gov, acs.org |

Enantioselective Catalysis in Pyrrolidinol Production

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product.

Asymmetric hydrogenation is a widely used method. The hydrogenation of a pyrrole (B145914) or pyrroline (B1223166) precursor using a chiral metal catalyst can produce a chiral pyrrolidine. For example, the asymmetric hydrogenation of N-Boc-protected pyrroles can be achieved with high enantioselectivity using a Pd(TFA)₂/H8-BINAP system. wikipedia.org Similarly, iridium catalysts paired with chiral phosphine (B1218219) ligands are effective for the asymmetric hydrogenation of various unsaturated precursors to yield chiral pyrrolidines. rsc.org The choice of catalyst and ligand is critical for achieving high enantiomeric excess (ee). oup.comdicp.ac.cn

Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides represent another powerful strategy. Chiral metal complexes, often involving copper(I) or silver(I) with chiral ligands, can catalyze the reaction between an imine and an alkene to produce highly substituted pyrrolidines with excellent enantioselectivity. rsc.orgacs.orgmappingignorance.org This method allows for the simultaneous creation of up to four stereocenters with a high degree of control. acs.org

Organocatalysis, using small chiral organic molecules, has also emerged as a significant tool. Chiral pyrrolidine-based organocatalysts, such as diphenylprolinol silyl (B83357) ethers, are effective in promoting asymmetric reactions like Michael additions to form chiral products. nih.govrsc.org

Table 2: Catalytic Systems for Asymmetric Pyrrolidine Synthesis

| Catalyst System | Reaction Type | Substrate Example | Outcome | Reference |

|---|---|---|---|---|

| Ruthenium / Chiral Ligand | Asymmetric Hydrogenation | Racemic β-keto-γ-lactam | Excellent diastereoselectivity and enantioselectivity. rsc.org | rsc.org |

| Iridium / Chiral Phosphine | Asymmetric Hydrogenation | β-keto-γ-lactams | Excellent yields and selectivities. rsc.org | rsc.org |

Diastereoselective Control in Cyclization Reactions

When a molecule already contains one or more stereocenters, the formation of an additional stereocenter can lead to diastereomers. Diastereoselective reactions control the relative stereochemistry between these centers.

In the context of pyrrolidine synthesis, diastereocontrol is often exerted during the key ring-forming cyclization step. For instance, in 1,3-dipolar cycloadditions of azomethine ylides, the stereochemistry of the substituents on both the ylide and the dipolarophile can influence the facial selectivity of the approach, leading to either endo or exo products. nih.gov The use of Lewis acids or specific catalysts can often switch the diastereoselectivity, providing access to different stereoisomers from the same set of starting materials. nih.gov

Radical cyclizations can also be highly diastereoselective. The stereochemical outcome is influenced by the conformation of the transition state, which can be controlled by the steric and electronic properties of the substituents on the radical precursor. acs.org For example, the cyclization of N-allyl-β-aminoalkyl phenyl selenides can yield trans-2,4-disubstituted pyrrolidines with good selectivity. rsc.org Similarly, thermal intramolecular cyclization of N-[bis(trimethylsilyl)methyl]-1-aza-1,3-dienes can produce 3,4-disubstituted pyrrolidines stereoselectively. rsc.orgrsc.org

Intramolecular Alder-ene reactions on chiral perhydro-1,3-benzoxazines provide a rapid route to enantiopure cis-3,4-disubstituted pyrrolidines with excellent diastereoselectivity. acs.org Aza-Michael addition followed by intramolecular cyclization is another strategy to create 3,4-disubstituted pyrrolidines with high diastereoselectivity. researchgate.net

Resolution of Racemic Mixtures

Resolution is a technique used to separate a racemic mixture (a 1:1 mixture of enantiomers) into its individual, enantiomerically pure components. This can be achieved through chemical or enzymatic methods.

Enzymatic kinetic resolution is a particularly effective method for producing chiral pyrrolidinols. This technique utilizes enzymes, typically lipases, that selectively catalyze a reaction on one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. For example, the lipase (B570770) Amano P can selectively acetylate (R)-N-benzyl-3-pyrrolidinol, allowing for the separation of the resulting (R)-acetate from the unreacted (S)-N-benzyl-3-pyrrolidinol. tandfonline.comoup.comjst.go.jp The unreacted (S)-enantiomer can then be subjected to a chemical inversion process to convert it to the desired (R)-enantiomer, potentially allowing for a theoretical yield approaching 100%. tandfonline.comoup.com Various hydrolases, including lipases and proteases, have been shown to be active and selective for the kinetic resolution of racemic N-benzyl-3-hydroxypyrrolidine esters. researchgate.net

Chemical resolution involves the use of a chiral resolving agent to form a pair of diastereomeric salts with the racemic compound. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. After separation, the chiral resolving agent is removed to yield the pure enantiomers. While effective, this method can sometimes be less efficient for large-scale production compared to enzymatic resolution. googleapis.comgoogle.com

Table 3: Resolution Methods for Racemic Pyrrolidinols

| Method | Agent / Catalyst | Substrate | Outcome | Reference |

|---|---|---|---|---|

| Enzymatic Kinetic Resolution | Lipase Amano P | Racemic N-benzyl-3-pyrrolidinol | Selective acetylation of the (R)-enantiomer. | tandfonline.com, oup.com, jst.go.jp |

| Enzymatic Kinetic Resolution | Lipase PS, AK, CAL-B; Protease Alcalase | Racemic N-benzyl-3-hydroxypyrrolidine esters | Highly enantiomerically enriched products (up to 99.5% ee). researchgate.net | researchgate.net |

Novel Synthetic Route Development for Substituted Pyrrolidin-3-ols

The development of novel synthetic routes aims to improve efficiency, reduce step counts, and increase structural diversity. Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly attractive.

One novel approach involves a Rh(II)/Pd(0) dual catalysis system that facilitates a carbenoid N-H insertion/allylation cascade reaction to construct highly functionalized and polysubstituted pyrrolidines. mdpi.com Another innovative strategy uses the redox-neutral α-C–H functionalization of pyrrolidines. For example, pyrrolidin-3-ol can react with arylboronic acids where the hydroxyl group directs the arylation to the α-position. rsc.org

Cascade reactions involving tryptamines and propargylic alcohols, catalyzed by Ca(II), have been developed to synthesize pyrrolo[1,2-a]indoles through a process involving pyrrolidine ring opening and closing. acs.org Furthermore, selective synthesis of pyrrolidin-2-ones can be achieved through cascade reactions of N-substituted piperidines, which involves an in-situ formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate. rsc.org Tin-mediated radical cyclization of 5-phenylseleno-3-aza-pentanals represents another route to construct substituted pyrrolidin-3-ols. researchgate.net

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (-)-8-aminomenthol |

| (R)-N-benzyl-3-pyrrolidinol |

| (S)-N-benzyl-3-pyrrolidinol |

| 1-Boc-3-benzylamino-4-hydroxypyrrolidine |

| 3-pyrroline |

| 1,4-dichloro-2-butanol |

| N-Boc-protected pyrroles |

| Pd(TFA)₂ |

| H8-BINAP |

| N-benzyl-3-hydroxypyrrolidine |

| Diphenylprolinol silyl ether |

| N-[bis(trimethylsilyl)methyl]-1-aza-1,3-dienes |

| N-allyl-β-aminoalkyl phenyl selenides |

| Arylboronic acids |

| Tryptamines |

| Propargylic alcohols |

| 5-phenylseleno-3-aza-pentanals |

| N-substituted piperidines |

| Pyrrolidine-2-carbaldehyde |

| Pyrrolidin-2-ones |

| Pyrrolidin-3-ol |

| Oppolzer's camphorsultam |

Computational and Theoretical Investigations of 1 4 Methylphenyl Pyrrolidin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. arabjchem.org Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations significantly while maintaining a high level of accuracy.

For a molecule like 1-(4-Methylphenyl)pyrrolidin-3-ol, DFT calculations would typically be employed to optimize the molecular geometry, finding the most stable arrangement of its atoms in three-dimensional space. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. The results of such an optimization provide key data, including bond lengths, bond angles, and dihedral angles.

DFT calculations, often using functionals like B3LYP or M06-2X combined with a basis set such as 6-311++G(d,p), can also elucidate electronic properties. researchgate.netresearchgate.netresearchgate.net These properties include the distribution of electron density, the molecular electrostatic potential (MEP), and the dipole moment, which are crucial for understanding the molecule's reactivity and intermolecular interactions. researchgate.netacs.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for describing chemical reactivity and electronic transitions. imperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. malayajournal.org A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. researchgate.net For this compound, FMO analysis would reveal the regions of the molecule most likely to be involved in electron donation and acceptance, providing insights into its potential chemical behavior. The spatial distribution of the HOMO and LUMO would show which atoms (e.g., the nitrogen of the pyrrolidine (B122466) ring, the oxygen of the hydroxyl group, or the aromatic tolyl group) are the primary sites for electrophilic and nucleophilic attack. malayajournal.org

Conformation Analysis and Energy Landscape Studies

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) are computational methods used to study the conformational landscape of flexible molecules. nih.gov Unlike quantum methods, MM uses a classical force field to model the energy of a molecule as a function of its atomic coordinates. This approach is computationally less expensive, allowing for the exploration of the vast number of possible conformations.

MD simulations model the atomic motions of a system over time by solving Newton's equations of motion. nih.govacs.org An MD simulation of this compound would show how the molecule moves and changes its shape at a given temperature, revealing the most stable and frequently accessed conformations. These simulations provide a dynamic picture of the molecule's behavior and can identify the lowest-energy conformers and the energy barriers between them.

Ring Pucker Analysis of the Pyrrolidine Moiety

Five-membered rings like pyrrolidine are not planar. They adopt puckered conformations to relieve ring strain. The specific nature of this puckering can be quantitatively described using Cremer-Pople puckering parameters. nih.govsmu.edu For a five-membered ring, the conformation is defined by a puckering amplitude (Q) and a phase angle (φ).

The two primary conformations for a pyrrolidine ring are the "envelope" (C_s symmetry), where one atom is out of the plane of the other four, and the "twist" (C_2 symmetry), where two atoms are displaced on opposite sides of a plane formed by the other three. smu.edu The phase angle (φ) describes the position along the pseudorotational itinerary, which connects all possible envelope and twist conformations. researchgate.netsmu.edu An analysis of the pyrrolidine ring in this compound would determine its preferred pucker (e.g., envelope or twist) and how the substituents influence this preference. researchgate.netnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov These predictions can be invaluable for structure elucidation and verification.

The Gauge-Including Atomic Orbital (GIAO) method, typically performed at the DFT level of theory, is a common approach for calculating NMR chemical shieldings. researchgate.net These calculated shieldings are then converted to chemical shifts by referencing them against a standard compound, like tetramethylsilane (B1202638) (TMS).

For this compound, theoretical prediction of its ¹H and ¹³C NMR spectra would involve first performing a conformational analysis to identify the lowest-energy conformers. The NMR chemical shifts would then be calculated for these conformers and a Boltzmann-averaged spectrum would be generated to compare with experimental data. researchgate.net The accuracy of these predictions depends heavily on the chosen level of theory, basis set, and the inclusion of solvent effects. liverpool.ac.ukescholarship.org

A hypothetical table of predicted chemical shifts would be structured as follows, though specific values require dedicated computational studies.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl (on tolyl) | Data not available | Data not available |

| Aromatic CH (ortho to N) | Data not available | Data not available |

| Aromatic CH (meta to N) | Data not available | Data not available |

| Pyrrolidine CH (at C2) | Data not available | Data not available |

| Pyrrolidine CH-OH (at C3) | Data not available | Data not available |

| Pyrrolidine CH (at C4) | Data not available | Data not available |

| Pyrrolidine CH (at C5) | Data not available | Data not available |

| Hydroxyl OH | Data not available | - |

Note: The values in this table are placeholders and require specific computational analysis to be determined.

Ligand-Protein Interaction Modeling

Currently, there is a lack of publicly available research detailing specific ligand-protein interaction modeling studies for this compound. While studies exist for analogous compounds, such as pyrovalerone and its derivatives which are known to interact with monoamine transporters, direct computational modeling of this compound with specific in vitro targets has not been reported in the reviewed scientific literature. nih.govdrugs.ie The primary targets for similar molecules include the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT). nih.govdrugs.ie Future molecular docking and simulation studies would be invaluable in elucidating the precise binding modes and interaction patterns of this compound with these and other potential protein targets.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Detailed Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies specifically for this compound are not extensively available in the current body of scientific literature. However, SAR studies on related compounds, such as the pyrovalerone analog series, offer insights into the structural requirements for activity at monoamine transporters. nih.govdrugs.ie

For instance, research on pyrovalerone analogs has demonstrated that modifications to the aromatic ring and the alkyl chain can significantly impact potency and selectivity for DAT and NET. nih.gov Generally, these analogs are potent inhibitors of the dopamine and norepinephrine transporters while showing poor inhibition of the serotonin transporter. nih.govdrugs.ie The stereochemistry of the molecule can also be a critical determinant of biological activity. nih.gov

A QSAR study on a series of synthetic cathinones, which share some structural similarities, was found to be impractical for DAT inhibition due to a narrow range of potency data for most analogs. nih.gov This highlights the need for a diverse set of active and inactive compounds to develop robust QSAR models. The development of predictive QSAR models for this compound and its derivatives would necessitate the synthesis and in vitro testing of a focused library of analogs to generate the required biological data. srce.hrsemanticscholar.org

Table 1: Summary of In Vitro Data for Related Compounds No direct in vitro data for this compound was found in the search results. The following table is based on data for a structurally related compound, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (a pyrovalerone analog), to provide context on the potential activity profile.

| Compound | Target | Ki (nM) | IC50 (nM) | Source |

| (S)-1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | DAT | 18.1 | 16.3 | nih.gov |

| (S)-1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | NET | 29.8 | 32.4 | nih.gov |

| (S)-1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | SERT | 2250 | 2500 | nih.gov |

Chemical Reactivity and Derivatization Studies of 1 4 Methylphenyl Pyrrolidin 3 Ol

Derivatization at the Pyrrolidine (B122466) Nitrogen

The secondary amine within the pyrrolidine ring is a nucleophilic center, making it amenable to a range of derivatization reactions, including acylation, sulfonylation, and alkylation.

The nitrogen atom of the pyrrolidine ring can be readily acylated or sulfonylated using corresponding acyl halides, anhydrides, or sulfonyl chlorides. These reactions typically proceed in the presence of a base to neutralize the acid byproduct. Sulfonylation, for instance, with p-toluenesulfonyl chloride, yields the corresponding sulfonamide. A notable example, though on a related core, is the formation of (3R)-1-(4-methylphenyl)sulfonylpyrrolidin-3-ol from (R)-3-pyrrolidinol, demonstrating the pyrrolidine nitrogen's reactivity towards sulfonylating agents. nih.gov

Similarly, acylation introduces an amide functionality. The synthesis of various amide derivatives has been achieved through the reaction of related pyrrolidine structures with different acylating agents. These transformations are fundamental in modifying the electronic properties and steric bulk around the nitrogen atom.

Table 1: Examples of Acylation and Sulfonylation on Pyrrolidine Scaffolds

| Starting Material | Reagent | Product | Reaction Type |

| (R)-3-Pyrrolidinol | p-Toluenesulfonyl chloride | (3R)-1-(4-methylphenyl)sulfonylpyrrolidin-3-ol nih.gov | Sulfonylation |

| 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | Thionyl chloride, then Thiosemicarbazide | 1-(2-Hydroxy-5-methylphenyl)-5-oxo-N'-phenylthiocarbamoyl-pyrrolidine-3-carbohydrazide mdpi.com | Acylation/Condensation |

N-alkylation of the pyrrolidine ring is a common strategy to introduce various substituents. This can be accomplished through reactions with alkyl halides or via reductive amination. For instance, alkylation of 2-pyrrolidinyl moieties has been achieved using reagents like propargyl bromide or allyl bromide. drugs.ie While direct alkylation of 1-(4-methylphenyl)pyrrolidin-3-ol is not extensively detailed, the reactivity of analogous systems suggests that this transformation is readily achievable under standard alkylating conditions. Studies on related pyrrolidinone scaffolds have also demonstrated successful N-alkylation. mdpi.com

Modifications of the Hydroxyl Group

The secondary alcohol at the C-3 position of the pyrrolidine ring is another key site for functionalization, allowing for esterification, etherification, and oxidation reactions.

The hydroxyl group can be converted into an ester by reaction with carboxylic acids, acyl chlorides, or anhydrides, often under acidic or basic catalysis. Etherification can be achieved through methods such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. While the literature provides numerous examples of these reactions on other complex molecules, specific examples starting with this compound are not prominently featured in the reviewed sources. However, these standard organic transformations are expected to proceed efficiently on this substrate.

The secondary hydroxyl group of this compound can be oxidized to the corresponding ketone, yielding 1-(4-methylphenyl)pyrrolidin-3-one. This transformation is a common step in the synthesis of various derivatives. Studies on analogous compounds, such as (3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol, confirm that the hydroxyl group can be oxidized to a ketone. smolecule.com Reagents commonly employed for such oxidations include Dess-Martin periodinane, as well as Swern or Moffatt oxidation conditions. rsc.org The resulting ketone provides a new electrophilic center for further functionalization, such as the introduction of substituents at the alpha-position.

Table 2: Oxidation of the Pyrrolidin-3-ol Moiety

| Starting Material (Analog) | Product | Reaction Type |

| (3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol smolecule.com | 1-[(3-aminophenyl)methyl]pyrrolidin-3-one | Oxidation of secondary alcohol |

| 1-(2-hydroxyethoxy)-3-vinylpyrrolidin-3-ol rsc.org | 1-(2-hydroxyethoxy)-3-vinylpyrrolidin-3-one | Dess-Martin Oxidation |

Aromatic Ring Functionalization

The 4-methylphenyl (p-tolyl) group offers a third site for derivatization through electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. The methyl group is an ortho-, para-directing activator, although the para position is blocked. Therefore, substitutions would be directed to the positions ortho to the methyl group (C-3 and C-5 of the phenyl ring).

Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce a range of functional groups onto the aromatic ring. While ring bromination has been noted on related pyrovalerone analogs, it did not occur under certain conditions, indicating that the reaction outcomes can be sensitive to the specific substrate and reagents used. nih.gov More advanced methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Stille couplings), can be employed to form new carbon-carbon or carbon-heteroatom bonds. drugs.ienih.govorganic-chemistry.org For example, Sonogashira coupling has been used to attach a propyne (B1212725) group to the aromatic ring of a pyrovalerone analog, and Stille coupling has been employed to introduce stannylated heterocycles. drugs.ienih.gov Furthermore, metabolic studies of related compounds have shown that hydroxylation of the phenyl ring can occur, suggesting that directed C-H activation or oxidation could be a viable synthetic route as well. oup.com

Table 3: Examples of Aromatic Ring Functionalization on Analogous Scaffolds

| Starting Material (Analog) | Reagent/Reaction | Product Type |

| 1-(4-iodophenyl)-analog drugs.ienih.gov | Propyne, Pd catalyst | Sonogashira Coupling Product |

| 1-(4-bromophenyl)-analog drugs.ienih.gov | Stannylated heterocycle, Pd catalyst | Stille Coupling Product |

| 1-(4-aminophenyl)-analog drugs.ie | H₂O₂/trifluoroacetic anhydride | Nitro-substituted Product |

| Phenols organic-chemistry.org | Chlorinating agent | Ortho-chlorinated phenol |

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound, the p-tolyl group, is theoretically susceptible to electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-directing group, while the pyrrolidin-3-ol substituent, attached via the nitrogen atom, is also an activating, ortho-, para-director. Due to the para-position being occupied by the methyl group, electrophilic attack would be anticipated to occur at the positions ortho to the nitrogen-linked pyrrolidinyl group.

Potential electrophilic aromatic substitution reactions could include:

Nitration: Reaction with nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring.

Halogenation: The introduction of bromine or chlorine could be achieved using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃.

Friedel-Crafts Alkylation/Acylation: These reactions could introduce alkyl or acyl groups onto the tolyl ring, although the presence of the nitrogen atom could lead to complications due to its Lewis basicity.

A hypothetical data table for a nitration reaction is presented below for illustrative purposes.

Table 1: Hypothetical Regioselectivity in the Nitration of this compound

| Reactant | Reagents | Potential Product | Expected Regiochemistry |

|---|---|---|---|

| This compound | HNO₃, H₂SO₄ | 1-(4-Methyl-2-nitrophenyl)pyrrolidin-3-ol | Ortho to the pyrrolidinyl group |

Metal-Catalyzed Coupling Reactions

For this compound to participate in metal-catalyzed coupling reactions, it would first need to be functionalized with a suitable group, typically a halide (Br, I) or a triflate, on the aromatic ring. Assuming the synthesis of a halogenated derivative, such as 1-(2-bromo-4-methylphenyl)pyrrolidin-3-ol, this intermediate could then undergo various coupling reactions.

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base could form a new carbon-carbon bond.

Heck Coupling: Coupling with an alkene under palladium catalysis would also result in a new carbon-carbon bond.

Buchwald-Hartwig Amination: This reaction could be used to introduce a new nitrogen-based substituent onto the aromatic ring.

The following table illustrates a potential Suzuki coupling reaction.

Table 2: Hypothetical Suzuki Coupling Reaction

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Potential Product |

|---|---|---|---|---|

| 1-(2-Bromo-4-methylphenyl)pyrrolidin-3-ol | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-(4-Methyl-[1,1'-biphenyl]-2-yl)pyrrolidin-3-ol |

Stereochemical Stability and Inversion Studies

This compound possesses a chiral center at the C-3 position of the pyrrolidine ring. Studies on its stereochemical stability would investigate whether this stereocenter is prone to inversion under various conditions.

Factors that could influence stereochemical stability include:

pH: Both acidic and basic conditions could potentially lead to ring-opening and closing mechanisms that might affect the stereocenter, although this is less likely for a saturated heterocycle like pyrrolidine.

Temperature: Elevated temperatures could provide the energy needed to overcome the barrier to inversion, if a viable pathway exists.

Oxidation/Reduction: Oxidation of the alcohol to a ketone would temporarily destroy the stereocenter. Subsequent reduction could lead to a mixture of diastereomers if another chiral center is present or a racemic mixture if not.

Reaction Kinetics and Mechanistic Pathways for Chemical Transformations

For a given reaction, kinetic studies would aim to determine:

Reaction Order: How the rate of reaction depends on the concentration of each reactant.

Rate Constant: A proportionality constant that relates the reaction rate to the concentrations of the reactants.

Activation Energy: The minimum energy required for the reaction to occur.

Mechanistic studies would employ techniques such as isotopic labeling, computational modeling, and the identification of intermediates and byproducts to map out the step-by-step pathway of a chemical transformation.

Mechanistic Studies and Biological Activity of 1 4 Methylphenyl Pyrrolidin 3 Ol in Vitro/pre Clinical

Interaction with Biological Targets (Excluding Human Clinical Data)

Comprehensive studies detailing the interaction of 1-(4-Methylphenyl)pyrrolidin-3-ol with specific biological targets are not readily found in peer-reviewed literature.

Enzyme Inhibition Studies (e.g., Monoamine Transporters, if applicable to scaffold)

There is no specific data available in the scientific literature regarding the enzyme inhibition properties of this compound, including its potential effects on monoamine transporters such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).

Receptor Binding Profiling (in vitro)

An in vitro receptor binding profile for this compound is not described in the available scientific research. Therefore, its affinity for various receptors remains uncharacterized.

Cellular Uptake and Transport Studies (in vitro)

Specific in vitro studies examining the cellular uptake and transport mechanisms of this compound have not been published in the scientific literature.

In Vitro Pharmacological Activity Investigations (Excluding Human Data)

Detailed investigations into the in vitro pharmacological activities of this compound are not present in the current body of scientific literature.

Neuropharmacological Research (e.g., modulation of neurotransmitter systems in cell lines or animal tissue, focusing on mechanism)

There is no available neuropharmacological research that specifically investigates the ability of this compound to modulate neurotransmitter systems in cell lines or animal tissue. Consequently, its mechanism of action in a neuropharmacological context is unknown.

Exploration of Anticancer Activities in Cell Lines

There are no published studies in the scientific literature that explore the potential anticancer activities of this compound in any cancer cell lines.

Metabolic Pathways and Metabolite Identification (in vitro/pre-clinical animal models)

The metabolism of xenobiotics, including chemical compounds like this compound, generally proceeds through two main phases: Phase I (functionalization) and Phase II (conjugation). nih.gov These processes primarily occur in the liver and are designed to convert lipophilic compounds into more polar, water-soluble metabolites that can be readily excreted from the body. nih.gov

Phase I Metabolic Transformations (e.g., Hydroxylation, N-Dealkylation)

Phase I metabolism involves the introduction or exposure of functional groups such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups. nih.gov This is primarily achieved through oxidation, reduction, and hydrolysis reactions, with the cytochrome P450 (CYP450) enzyme system playing a central role. nih.govdrughunter.com

For compounds structurally similar to this compound, such as pyrovalerone [1-(4-methylphenyl)-2-(1-pyrrolidinyl)-1-pentanone], metabolic studies in rats have identified hydroxylation as a key Phase I transformation. oup.com Specifically, a hydroxylated metabolite of pyrovalerone was detected in rat urine and plasma. oup.com Other studies on related α-pyrrolidinophenone (α-PVP) analogues have shown that metabolic pathways include the reduction of the carbonyl group and oxidation of the pyrrolidine (B122466) ring. researchgate.net

Based on these related structures, potential Phase I metabolic transformations for this compound could include:

Hydroxylation: Addition of a hydroxyl group to the aromatic ring or other positions on the molecule.

N-Dealkylation: Removal of the methyl group from the phenyl ring is a theoretical possibility, though less commonly reported for this specific type of structure compared to hydroxylation.

Oxidation of the Pyrrolidine Ring: The pyrrolidine ring itself can undergo oxidation to form lactam derivatives. researchgate.net

The following table summarizes potential Phase I metabolites based on transformations observed in structurally similar compounds.

| Metabolic Reaction | Potential Metabolite | Basis of Prediction |

| Aromatic Hydroxylation | 1-(4-Methyl-X-hydroxyphenyl)pyrrolidin-3-ol | Observed in metabolites of related compounds. oup.com |

| Pyrrolidine Ring Oxidation | 1-(4-Methylphenyl)-3-hydroxy-pyrrolidin-2-one | A common metabolic pathway for pyrrolidine-containing compounds. researchgate.netresearchgate.net |

Phase II Conjugation Pathways (e.g., Glucuronidation, Sulfation)

Following Phase I, the modified metabolites, now possessing suitable functional groups, can undergo Phase II conjugation reactions. nih.gov These reactions involve the attachment of endogenous molecules like glucuronic acid, sulfate (B86663), or glutathione, which significantly increases the water solubility of the metabolite, facilitating its excretion. nih.govuomus.edu.iq

For compounds with hydroxyl groups, such as this compound and its potential hydroxylated Phase I metabolites, glucuronidation and sulfation are common Phase II pathways. nih.govuomus.edu.iq Studies on α-PVP and its analogues have confirmed the formation of glucuronide conjugates. researchgate.netresearchgate.net

The primary Phase II conjugation pathways for this compound and its Phase I metabolites are expected to be:

Glucuronidation: The attachment of glucuronic acid to the existing hydroxyl group on the pyrrolidine ring or any newly formed hydroxyl groups from Phase I metabolism. This is often the most common conjugation reaction. nih.gov

Sulfation: The addition of a sulfate group to a hydroxyl function.

The table below outlines the expected Phase II conjugates.

| Conjugation Reaction | Substrate | Conjugated Metabolite |

| Glucuronidation | This compound | 1-(4-Methylphenyl)pyrrolidin-3-yl-β-D-glucuronide |

| Glucuronidation | Hydroxylated Phase I Metabolite | Hydroxylated-1-(4-Methylphenyl)pyrrolidin-3-yl-β-D-glucuronide |

| Sulfation | This compound | 1-(4-Methylphenyl)pyrrolidin-3-yl sulfate |

| Sulfation | Hydroxylated Phase I Metabolite | Hydroxylated-1-(4-Methylphenyl)pyrrolidin-3-yl sulfate |

Application of Metabolite Identification in Analytical Toxicology Research

The identification of metabolic pathways and specific metabolites is crucial in the field of analytical toxicology. nih.gov This knowledge allows for the development of sensitive and specific analytical methods to detect the intake of a particular compound, even after the parent compound has been eliminated from the body. oup.com

In the context of doping control or clinical and forensic toxicology, monitoring for metabolites provides a longer detection window compared to the parent drug alone. oup.com For instance, the hydroxylated metabolite of pyrovalerone, along with the parent compound, were suggested as screening targets in dope (B7801613) analysis. oup.com The analytical methods developed for these purposes often involve techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), which can accurately identify and quantify the parent compound and its metabolites in biological samples such as urine and blood. oup.comnih.gov

The comprehensive understanding of a compound's metabolic fate, from Phase I transformations to Phase II conjugates, is therefore essential for establishing robust analytical strategies in toxicology. nih.gov

Future Research Directions and Potential Applications in Chemical Science

Exploration of 1-(4-Methylphenyl)pyrrolidin-3-ol as a Chiral Building Block in Organic Synthesis

Chiral pyrrolidines are of paramount importance in asymmetric synthesis, serving as chiral auxiliaries, ligands for metal catalysts, and organocatalysts. mdpi.comnih.gov The compound this compound, possessing a stereocenter at the C-3 position, is a valuable chiral building block for the enantioselective synthesis of complex molecules. escholarship.org Its defined stereochemistry can be transferred to new products, controlling the spatial arrangement of atoms in a predictable manner.

One of the most significant applications of similar chiral pyrrolidinols is in organocatalysis, particularly in reactions like asymmetric Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. mdpi.comnih.gov The pyrrolidine (B122466) nitrogen can form an enamine or iminium ion intermediate with a substrate, while the hydroxyl group and the N-aryl substituent can direct the stereochemical outcome of the reaction through hydrogen bonding and steric hindrance.

Table 2: Potential Asymmetric Reactions Utilizing Pyrrolidinol Scaffolds

| Reaction Type | Role of Pyrrolidinol Catalyst | Key Interaction | Expected Outcome |

|---|---|---|---|

| Michael Addition | Activates the nucleophile (e.g., ketone) via enamine formation | Steric shielding by the N-aryl group directs the electrophile's approach | High enantioselectivity in the formation of a new carbon-carbon bond |

| Aldol Reaction | Forms a chiral enamine intermediate with a donor molecule | Intramolecular hydrogen bonding from the hydroxyl group helps organize the transition state | Diastereo- and enantioselective synthesis of β-hydroxy carbonyl compounds |

The synthesis of both enantiomers of this compound would further enhance its utility, providing access to either enantiomer of a desired target molecule. acs.org

Development of Advanced Analytical Methods for Detection and Quantification in Complex Research Matrices

As new pyrrolidinol-based compounds are developed for research or other applications, robust analytical methods will be required for their detection and quantification in complex environments such as biological fluids, cell lysates, or environmental samples. Future research in this area will likely focus on hyphenated chromatographic techniques that offer high sensitivity and selectivity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose, capable of detecting compounds at very low concentrations (ng/L to pg/L range). researchgate.net Method development would involve optimizing the chromatographic separation (e.g., using a chiral column to separate stereoisomers) and the mass spectrometric conditions (e.g., selecting specific precursor and product ion transitions for selective reaction monitoring). Gas chromatography-mass spectrometry (GC-MS) could also be employed, likely requiring a derivatization step to improve the volatility of the polar pyrrolidinol.

Table 3: Potential Analytical Methods for this compound

| Analytical Technique | Principle | Sample Preparation | Key Advantages |

|---|---|---|---|

| Chiral HPLC-UV | Differential interaction of enantiomers with a chiral stationary phase, detected by UV absorbance | Minimal, direct injection | Separation and quantification of enantiomers |

| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection of specific parent/daughter ion pairs | Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) | High sensitivity and selectivity; suitable for complex matrices |

These methods are crucial for pharmacokinetic studies, metabolism research, and environmental monitoring, providing essential data on the concentration, distribution, and fate of the compound.

Integration of Computational and Experimental Approaches for Rational Design

The rational design of novel molecules based on the this compound scaffold can be significantly accelerated by integrating computational chemistry with experimental synthesis. nih.gov Computational tools like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations allow researchers to predict the properties and biological activity of hypothetical derivatives before they are synthesized. nih.govscispace.comnih.gov

This synergy creates an efficient design-synthesize-test cycle. For example, a virtual library of derivatives could be screened in silico against a specific protein target. nih.gov The most promising candidates, based on predicted binding affinity and other properties, would then be prioritized for chemical synthesis and subsequent experimental validation. mdpi.com This approach saves considerable time and resources compared to traditional trial-and-error screening methods. frontiersin.org

Table 4: Workflow for Integrated Computational and Experimental Design

| Step | Method | Objective |

|---|---|---|

| 1. Target Identification | Bioinformatics & Literature Review | Identify a biological target (e.g., enzyme, receptor) for a desired application. |

| 2. In Silico Screening | Molecular Docking, Virtual Screening | Predict the binding modes and affinities of virtual derivatives of this compound to the target. |

| 3. QSAR Modeling | 3D-QSAR (CoMFA, CoMSIA) | Develop a statistical model that correlates structural features with biological activity to refine designs. |

| 4. Prioritization | Computational Analysis | Select a small number of the most promising candidates for synthesis based on predicted potency and drug-like properties. |

| 5. Chemical Synthesis | Organic Synthesis | Synthesize the prioritized compounds. |

| 6. Experimental Validation | In Vitro Assays | Test the synthesized compounds for biological activity to validate or refute the computational predictions. |

Role in Material Science or Catalysis Research

Beyond its applications in biology and synthesis, the this compound structure holds potential in material science and catalysis. The incorporation of chiral pyrrolidine units into polymers or solid supports can create novel chiral materials.

For example, pyrrolidinol-based monomers could be polymerized to form chiral stationary phases for HPLC, used in the separation of enantiomers. Alternatively, they can be grafted onto mesoporous silica (B1680970) or other inorganic supports to create heterogeneous catalysts. nih.gov These solid-supported catalysts are highly desirable because they can be easily separated from the reaction mixture and recycled, making chemical processes more sustainable and cost-effective. The well-defined stereochemistry of the pyrrolidinol unit can impart stereoselectivity to reactions occurring on the material's surface. Furthermore, the pyrrolidine scaffold itself can be a precursor to pyrroles through catalytic dehydrogenation, opening pathways to N-heterocyclic materials with interesting electronic properties. acs.org

Q & A

Q. What are the optimized synthetic routes for 1-(4-Methylphenyl)pyrrolidin-3-ol, and how do reaction conditions influence yield?

The synthesis of pyrrolidine derivatives often involves cyclization or substitution strategies. For example, 1-Methylpyrrolidin-3-ol is synthesized via cyclization of 1,4-dichloro-2-butanol with methylamine under high-temperature (120°C) closed-system conditions, followed by NaOH treatment and reduced-pressure distillation . Adapting this method, substituting methylamine with 4-methylphenylamine could yield this compound. Additionally, Gein et al. demonstrated that acylation and cyclization steps using chloranil in xylene (refluxed for 25–30 hours) effectively generate pyrrolidinone derivatives, which may guide hydroxyl group retention during synthesis . Key factors include solvent choice (e.g., xylene for high-boiling reactions), temperature control, and purification via recrystallization or distillation.

Q. How can spectroscopic methods (NMR, X-ray crystallography) resolve structural ambiguities in this compound?

Structural confirmation requires multi-technique validation:

- NMR : The hydroxyl proton (3-OH) will appear as a broad singlet in H-NMR (~1.5–2.5 ppm), while the pyrrolidine ring protons will show splitting patterns consistent with J-coupling (e.g., 3.0–4.0 ppm for N-CH groups). Aromatic protons from the 4-methylphenyl group resonate at 6.8–7.4 ppm .

- X-ray crystallography : For unambiguous stereochemical assignment, single-crystal X-ray analysis can confirm the spatial arrangement of the hydroxyl group and 4-methylphenyl substituent, as seen in similar pyrrolidine derivatives .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Recrystallization from methanol or ethanol is commonly used for polar pyrrolidine derivatives . For volatile byproducts, fractional distillation under reduced pressure (e.g., 2.13 kPa) isolates the target compound, as demonstrated in 1-Methylpyrrolidin-3-ol synthesis . Chromatography (e.g., silica gel with ethyl acetate/hexane) may separate enantiomers or regioisomers if present.

Advanced Research Questions

Q. How can enantiomer-specific synthesis of this compound be achieved, and what chiral catalysts are viable?

Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, (S)-1-(pyridin-2-yl)pyrrolidin-3-ol was synthesized using asymmetric hydrogenation or enzymatic resolution . Transition-metal catalysts with chiral ligands (e.g., BINAP-Ru complexes) could induce stereocontrol during cyclization. Alternatively, kinetic resolution via lipase-catalyzed esterification may separate enantiomers post-synthesis .

Q. What computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound?

- DFT calculations : Optimize the molecule’s geometry and analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Nguyen et al. combined experimental and theoretical studies to validate pyrrolidine-2,3-dione stability .

- Molecular docking : Screen against biological targets (e.g., enzymes) using software like AutoDock. For instance, Gein et al. linked pyrrolidinone derivatives’ antimicrobial activity to interactions with bacterial cell walls .

Q. How do researchers address contradictions in reported bioactivity data for pyrrolidine derivatives?

Discrepancies may arise from structural variations (e.g., substituent position) or assay conditions. For example, antimicrobial activity in 1-(4-hydroxyphenyl)pyrrolidin-3-ones correlated with acyl group length, suggesting substituent hydrophobicity impacts efficacy . Validate findings using standardized assays (e.g., MIC testing) and control for stereochemical purity.

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Thermal stability is inferred from high-temperature cyclization reactions (e.g., 120°C in closed systems) . Hydroxyl group oxidation risks require inert atmospheres during storage. pH-dependent stability can be assessed via accelerated degradation studies (e.g., 40°C/75% RH over 30 days) with HPLC monitoring.

Q. How does the 4-methylphenyl substituent influence the compound’s physicochemical properties compared to analogs?

The methyl group enhances lipophilicity (log P ~1.5), improving membrane permeability but potentially reducing aqueous solubility. Comparative studies with 1-(pyridin-2-yl)pyrrolidin-3-ol show that aromatic substituents modulate hydrogen-bonding capacity and pKa (e.g., pyridine’s basicity vs. toluene’s neutrality) .

Methodological Guidelines

- Stereochemical analysis : Use chiral HPLC columns (e.g., Chiralpak IA) to resolve enantiomers .

- Bioactivity validation : Pair in vitro assays (e.g., enzyme inhibition) with in silico simulations to confirm mechanistic hypotheses .

- Synthetic scalability : Optimize solvent recovery (e.g., xylene reflux ) and minimize hazardous byproducts (e.g., chlorinated intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.